Tirapazamine
Overview
Description
Tirapazamine, also known as 3-amino-1,2,4-benzotriazine-1,4-dioxide, is an experimental anticancer drug that is activated under hypoxic conditions. This compound is particularly interesting because it becomes toxic only in low-oxygen environments, which are common in solid tumors. This selective activation makes this compound a promising candidate for targeting hypoxic tumor cells while sparing normal, well-oxygenated tissues .
Mechanism of Action
Target of Action
Tirapazamine, also known as SR-4233, is an experimental anticancer drug that targets hypoxic cells in solid tumors . Hypoxia, or low oxygen levels, is a common phenomenon in human solid tumors . Cells in these hypoxic regions are typically resistant to radiotherapy and most anticancer drugs . This compound is activated in these hypoxic areas of solid tumors .
Mode of Action
This compound is inactive in normal tissues that are well oxygenated, but becomes active at the low oxygen levels found in solid tumors . The mechanism for the selective toxicity towards hypoxic cells is the result of a one-electron reduction of the parent molecule to a free radical species . This free radical species interacts with DNA to produce single- and double-strand breaks and lethal chromosome aberrations .
Biochemical Pathways
The biochemical pathways involved in the action of this compound are primarily related to DNA damage. The free radical species generated by this compound interacts with DNA, causing single- and double-strand breaks and lethal chromosome aberrations . This DNA damage leads to cell death in the hypoxic regions of solid tumors .
Pharmacokinetics
The pharmacokinetics of this compound reveal that its elimination in patients is generally bi-phasic, with low inter-patient variability being found in clearance . A significant increase in dose results in a proportional increase in the area under the curve (AUC), indicating that the drug’s bioavailability increases with the dose .
Result of Action
The result of this compound’s action is the selective killing of hypoxic cells in solid tumors . These cells are typically resistant to other anticancer treatments, making this compound a valuable addition to combination therapies . The drug’s action results in DNA damage, leading to cell death in the targeted hypoxic regions .
Action Environment
The action of this compound is influenced by the oxygen levels in the tumor environment . The drug is activated to its toxic form only at very low levels of oxygen, a condition known as hypoxia . This selective activation allows this compound to target and kill cells in hypoxic regions of solid tumors, while limiting toxicity in normal, well-oxygenated tissues .
Biochemical Analysis
Biochemical Properties
Tirapazamine is an aromatic heterocycle di-N-oxide . It primarily produces hydroxyl or benzotriazinyl radicals as the DNA damaging reactive species . These radicals interact with various enzymes, proteins, and other biomolecules, causing DNA strand breaks and lethal chromosome aberrations .
Cellular Effects
This compound has been shown to enhance the cytotoxic effects of ionizing radiation in hypoxic cells, making it a candidate for a radiosensitizer . It also sensitizes hepatocellular carcinoma cells to topoisomerase I inhibitors via cooperative modulation of hypoxia-inducible factor-1α .
Molecular Mechanism
The mechanism for the selective toxicity towards hypoxic cells is the result of a one-electron reduction of the parent molecule to a free radical species that interacts with DNA to produce single- and double-strand breaks and lethal chromosome aberrations .
Temporal Effects in Laboratory Settings
The properties of this compound do not change significantly upon hydration . Its effects can change over time in laboratory settings, with its cytotoxicity increasing under hypoxic conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, a study showed that this compound combined with gold nanoparticles was a potential nanomedicine for selectively targeting hypoxia tumors, with decreased side effects on healthy tissue or organs .
Metabolic Pathways
This compound is involved in various metabolic pathways. Its mechanism of action involves the generation of reactive oxygen species, which causes DNA strand breaks . This process is part of the broader metabolic reactions involving RNA, DNA, and histone demethylation reactions .
Transport and Distribution
It is known that this compound is inactive in normal tissues that are well oxygenated, but becomes active at the low oxygen levels found in solid tumors .
Subcellular Localization
The subcellular localization of the oxidoreductases responsible for mediating this compound-dependent DNA damage remains unclear. Some studies suggest that only nuclear-localized oxidoreductases can give rise to radical-mediated DNA damage and thus cytotoxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tirapazamine can be synthesized through a series of chemical reactions starting from readily available precursors. One common method involves the cyclization of 2-nitroaniline with formamide, followed by oxidation to form the benzotriazine ring.
Industrial Production Methods
In industrial settings, the production of this compound involves optimizing the reaction conditions to maximize yield and purity. This typically includes controlling the temperature, pressure, and pH of the reaction mixture. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Tirapazamine undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Reducing Agents: Common reducing agents used in the reduction of this compound include enzymes such as reductases.
Oxidizing Agents: Molecular oxygen acts as an oxidizing agent in the reoxidation of the radical anion.
Major Products
The major products formed from the reactions of this compound include hydroxyl radicals and benzotriazinyl radicals, which are responsible for the DNA-damaging effects of the compound .
Scientific Research Applications
Tirapazamine has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Tirapazamine is part of a class of compounds known as hypoxia-activated prodrugs. Similar compounds include:
Evofosfamide: A newer hypoxia-activated prodrug that is designed to release a cytotoxic agent specifically in hypoxic conditions.
Compared to these compounds, this compound is unique in its ability to produce multiple types of reactive species that can damage DNA, making it a versatile and potent anticancer agent .
Properties
Extensive preclinical testing has established that the mechanism for the selective toxicity towards hypoxic cells is the result of a one-electron reduction of the parent molecule to a free radical species that interacts with DNA to produce single- and double-strand breaks and lethal chromosome aberrations. It has also shown activity when combined with fractionated irradiation and when combined with some chemotherapy agents, particularly cisplatin and carboplatin. | |
CAS No. |
27314-97-2 |
Molecular Formula |
C8H7N3O2 |
Molecular Weight |
177.16 g/mol |
IUPAC Name |
1,4-dioxidoquinoxaline-1,4-diium-2-amine |
InChI |
InChI=1S/C8H7N3O2/c9-8-5-10(12)6-3-1-2-4-7(6)11(8)13/h1-5H,9H2 |
InChI Key |
WQXRHHGJEKOOOR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)[N+](=C(N=[N+]2[O-])N)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)[N+](=CC(=[N+]2[O-])N)[O-] |
Appearance |
Orange to dark orange-red solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Tirapazamine; Tirazone; SR 4233; SR-4233; SR4233; SR259075; SR-259075; SR 259075; WIN 59075; NSC130181. |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.